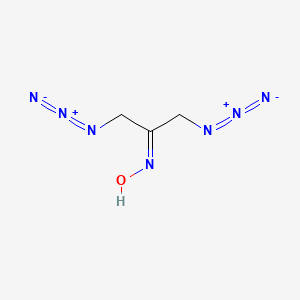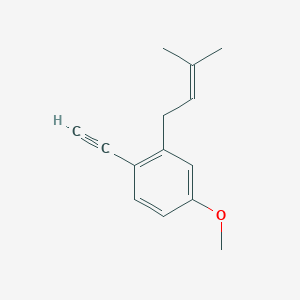
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with a complex structure that includes an ethynyl group, a methoxy group, and a substituted benzene ring
準備方法
The synthesis of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the alkylation of a methoxy-substituted benzene ring followed by the introduction of an ethynyl group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethynyl group to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to specific positions on the benzene ring. Common reagents include halogens and nitrating agents.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming cycloadducts with various dienes or azides.
科学的研究の応用
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.
作用機序
The mechanism of action of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The overall effect depends on the specific pathways and targets involved in the biological system under study.
類似化合物との比較
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound lacks the substituted butenyl group, resulting in different chemical properties and reactivity.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a quinoline structure, which imparts distinct biological activities and applications.
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar in structure but with variations in the position and type of substituents, leading to differences in reactivity and applications.
特性
CAS番号 |
819871-69-7 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
1-ethynyl-4-methoxy-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C14H16O/c1-5-12-8-9-14(15-4)10-13(12)7-6-11(2)3/h1,6,8-10H,7H2,2-4H3 |
InChIキー |
XSUOSKUJAJBSRP-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=CC(=C1)OC)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


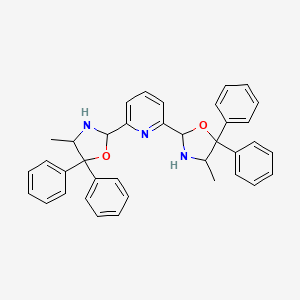
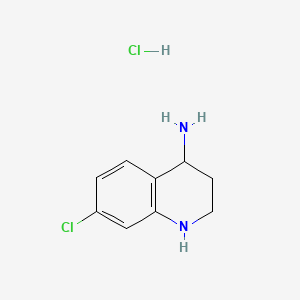
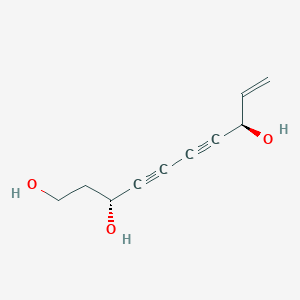
![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)

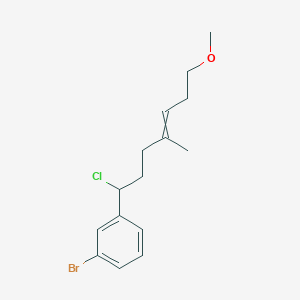
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
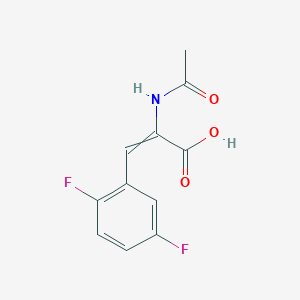
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
